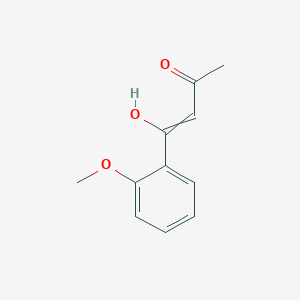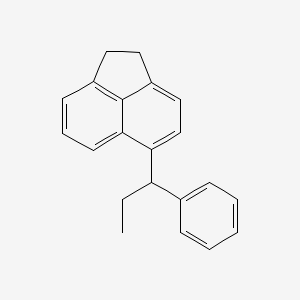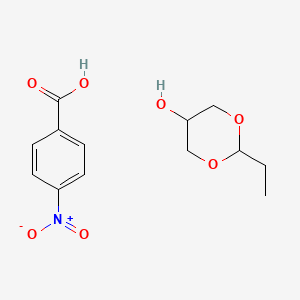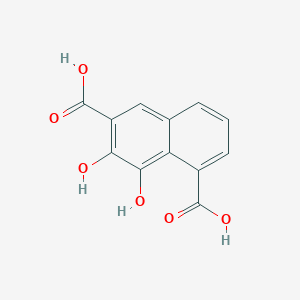
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid is an organic compound with the molecular formula C12H8O6 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid typically involves the hydroxylation of naphthalene derivatives followed by carboxylation. One common method includes the use of strong oxidizing agents to introduce hydroxyl groups at the 7 and 8 positions of naphthalene, followed by carboxylation at the 1 and 6 positions using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or platinum can facilitate the hydroxylation and carboxylation reactions, making the process more viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Applications De Recherche Scientifique
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism by which 7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid exerts its effects involves the interaction of its hydroxyl and carboxyl groups with various molecular targets. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants, while the carboxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dihydroxynaphthalene: Similar structure but lacks carboxyl groups.
2,7-Dihydroxynaphthalene: Hydroxyl groups at different positions.
1,7-Dihydroxynaphthalene: Different hydroxyl group positions.
Uniqueness
7,8-Dihydroxynaphthalene-1,6-dicarboxylic acid is unique due to the specific positioning of its hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity compared to other naphthalene derivatives .
Propriétés
Numéro CAS |
92024-99-2 |
|---|---|
Formule moléculaire |
C12H8O6 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
7,8-dihydroxynaphthalene-1,6-dicarboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-9-7(12(17)18)4-5-2-1-3-6(11(15)16)8(5)10(9)14/h1-4,13-14H,(H,15,16)(H,17,18) |
Clé InChI |
DHCWAXYURXTMJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C(=C2C(=C1)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
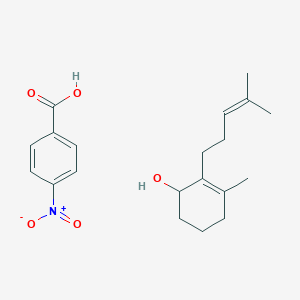
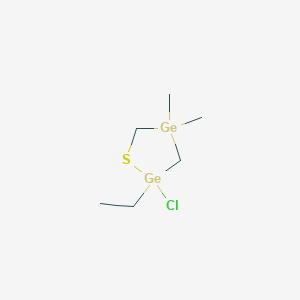
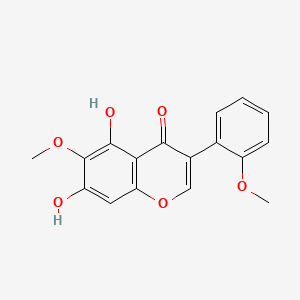

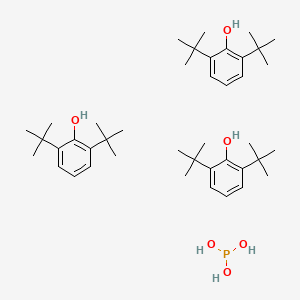
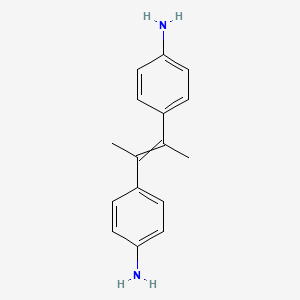

![(5-{[2-(3-Chlorophenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359502.png)
![(5-{[2-(3-Ethoxyphenyl)-2-oxoethyl]amino}-2-methoxyphenyl)methyl carbonate](/img/structure/B14359509.png)
